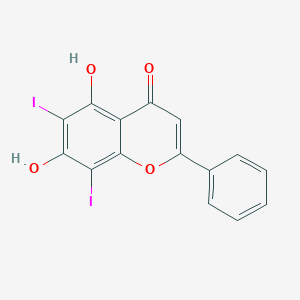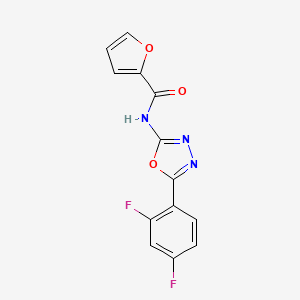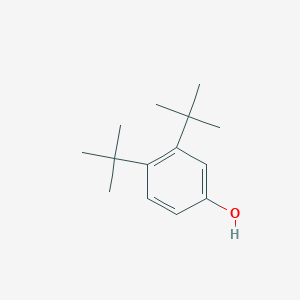![molecular formula C21H26N2O3 B14141064 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid CAS No. 88912-07-6](/img/structure/B14141064.png)
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoresponsive properties, making them valuable in various scientific and industrial applications. This particular compound features an octyloxy group attached to the phenyl ring, which can influence its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with a benzoic acid derivative. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative in the presence of a base, such as sodium acetate, to form the azo compound.
Industrial Production Methods
Industrial production methods for azobenzene derivatives often involve similar steps but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzene derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced conformational changes.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and optical storage devices.
Wirkmechanismus
The primary mechanism of action for 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound can switch from the trans (E) isomer to the cis (Z) isomer. This structural change can alter the compound’s physical and chemical properties, making it useful in applications that require precise control over molecular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Butyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzoic acid
Uniqueness
The presence of the octyloxy group in 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid imparts unique properties, such as increased hydrophobicity and altered phase behavior, compared to its shorter alkoxy chain analogs. This can influence its solubility, melting point, and overall stability, making it particularly suitable for specific applications in materials science and photochemistry.
Eigenschaften
CAS-Nummer |
88912-07-6 |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-[(4-octoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-16-26-20-14-12-19(13-15-20)23-22-18-10-8-17(9-11-18)21(24)25/h8-15H,2-7,16H2,1H3,(H,24,25) |
InChI-Schlüssel |
QQSTVHSDOXZXLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



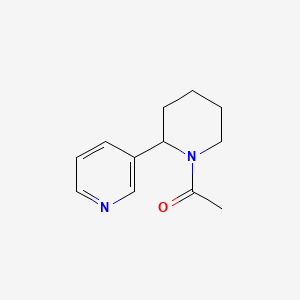
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)

![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
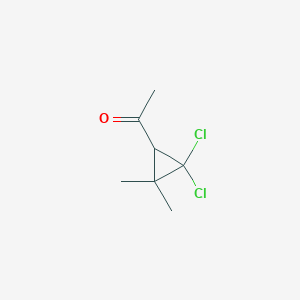
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)

